3-Fluoro-4-methylbenzenesulfonamide is an organic compound characterized by the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol. This compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition and medicinal chemistry. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its chemical reactivity and binding affinity, making it a valuable compound in various scientific applications.
3-Fluoro-4-methylbenzenesulfonamide can be sourced from chemical databases such as PubChem and the Environmental Protection Agency's DSSTox database, which provide detailed information about its properties and applications. This compound falls under the classification of sulfonamides, which are widely recognized for their role in pharmaceuticals, particularly as antimicrobial agents.
The synthesis of 3-Fluoro-4-methylbenzenesulfonamide typically involves several key steps:
In industrial settings, production methods are optimized for efficiency and scalability, often employing continuous flow reactors to enhance yield and purity. Reaction conditions such as temperature, pressure, and reactant concentrations are carefully controlled to maximize output.
The molecular structure of 3-Fluoro-4-methylbenzenesulfonamide consists of a benzene ring substituted with a fluorine atom at the meta position (3-position) and a methyl group at the para position (4-position), along with a sulfonamide group (-SO2NH2).
3-Fluoro-4-methylbenzenesulfonamide can participate in various chemical reactions:
The reactivity profile of this compound allows it to be functionalized further, enabling the development of more complex molecules in pharmaceutical chemistry.
The mechanism of action for 3-Fluoro-4-methylbenzenesulfonamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances binding affinity through additional interactions, making this compound effective in various biological contexts .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to characterize this compound and confirm its structure .
3-Fluoro-4-methylbenzenesulfonamide has several notable applications:
3-Fluoro-4-methylbenzenesulfonamide (CAS 329909-29-7) is a small-molecule compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol. This crystalline solid exhibits a melting point of 130–134°C and is characterized by the canonical SMILES string Cc1ccc(cc1F)S(N)(=O)=O [1] [2]. As a fluorinated sulfonamide, it occupies a strategic niche in modern drug discovery, where its hybrid structure merges the electron-withdrawing sulfonamide group (–SO2NH2) with fluorine and methyl substituents. This configuration enables precise interactions with biological targets, particularly in oncology and enzyme inhibition [4] [5].
Fluorinated sulfonamides represent a pharmaceutically privileged scaffold due to their dual capacity for target engagement and pharmacokinetic optimization. The integration of fluorine into sulfonamide-based pharmacophores enhances metabolic stability, membrane permeability, and binding affinity through a combination of electronic effects and steric mimicry [5] [10]. Recent studies demonstrate that fluorinated sulfonamides inhibit critical cancer-associated targets:
Table 1: Therapeutic Applications of Fluorinated Sulfonamide Derivatives in Oncology
Compound Name | Biological Target | Therapeutic Area | Clinical Status |
---|---|---|---|
NAM-5 (Morpholine derivative) | EGFR Kinases | Breast Cancer | Preclinical |
Dabrafenib | BRAF Kinase | Melanoma | FDA-Approved |
Belinostat | Histone Deacetylases (HDACs) | Peripheral T-Cell Lymphoma | FDA-Approved |
Venclexta | BCL-2 | Chronic Lymphocytic Leukemia | FDA-Approved |
Osimertinib Metabolite | EGFR T790M/L858R | Non-Small Cell Lung Cancer | FDA-Approved |
In breast cancer models, morpholine-containing sulfonamides structurally related to 3-fluoro-4-methylbenzenesulfonamide (e.g., N-(3-fluoro-4-morpholinophenyl)−4-methylbenzenesulfonamide; NAM-5) exhibit nanomolar IC50 values against MCF-7 and MDA-MB-231 cell lines. Docking simulations confirm strong binding to EGFR kinases (Glide score: −9.2 kcal/mol), outperforming reference drugs like gefitinib in computational models [4] [10]. The fluorosulfonamide moiety enhances ligand efficiency by:
The strategic placement of fluorine at the meta-position and a methyl group at the para-position on the benzenesulfonamide core creates a stereoelectronic profile critical for molecular recognition. X-ray crystallography of analogous compounds reveals three key effects:
Electronic Modulation:
Steric Optimization:
Table 2: Physicochemical Impact of Substitution Patterns on Benzenesulfonamides
Substitution Pattern | logD7.4 | Aqueous Solubility (mg/mL) | Protein Binding Affinity (Kd, μM) |
---|---|---|---|
Unsubstituted benzenesulfonamide | 0.9 | 12.5 ± 0.8 | 120 |
4-Methylbenzenesulfonamide | 1.4 | 8.2 ± 0.5 | 85 |
3-Fluoro-4-methylbenzenesulfonamide | 2.1 | 1.2 ± 0.3 | 0.125 |
3-Chloro-4-fluoro-N-methylbenzenesulfonamide | 2.3 | 0.9 ± 0.2 | 0.081 |
Bioisosteric Advantages:The 3-fluoro-4-methyl motif acts as a carbonyl bioisostere, mimicking peptide bonds in protease inhibitors. In hypoxia-inducible factor (HIF) pathway modulators, this substitution enables 18-fold higher binding to carbonic anhydrase IX versus unsubstituted analogs, as quantified by surface plasmon resonance [5] [10]. Synthetic accessibility further enhances utility: the compound is synthesized via diazotization of 3-fluoro-4-methylaniline followed by sulfonylation, achieving 44.8% yield with column chromatography purification [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0